molecular formula C11H19N3O2 B7951037 Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate

Cat. No.: B7951037
M. Wt: 225.29 g/mol
InChI Key: PIZXVXBWKNYYQZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate is a chemical building block based on the 5-aminopyrazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . Pyrazole derivatives, particularly those with free amino groups, are versatile intermediates for synthesizing novel compounds targeting various biological pathways . This specific derivative, featuring a 2,2-dimethylpropyl (neopentyl) group, may offer unique steric and electronic properties for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key precursor to develop new molecules with potential pharmacological activities. The 5-aminopyrazole core is a privileged structure in medicinal chemistry, known to interact with a range of enzymes and receptors . For instance, closely related ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have been synthesized and demonstrated significant anti-inflammatory activity in scientific studies, inhibiting inflammation in models such as carrageenan-induced paw edema . Furthermore, aminopyrazole-based compounds are extensively investigated as potent inhibitors of various kinases (such as p38MAPK and cyclin-dependent kinases), anti-infective agents, and anticancer agents by disrupting processes like tubulin polymerization . The presence of the amino group at the 5-position allows for further functionalization, making this compound a valuable template for constructing more complex heterocyclic systems aimed at exploring new therapeutic areas . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-5-16-10(15)8-6-9(12)14(13-8)7-11(2,3)4/h6H,5,7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZXVXBWKNYYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Regiochemical Control

The reaction proceeds via nucleophilic attack of the hydrazine’s terminal amine on the β-carbon of the acrylate, followed by cyclization to form the pyrazole core. The cyano group at the α-position facilitates tautomerization, ultimately yielding the 5-amino substituent. The neopentyl group at position 1 originates directly from the hydrazine reagent, ensuring regioselective substitution.

Key Reaction Conditions

  • Solvent : Toluene or ethanol (anhydrous)

  • Temperature : 80–100°C (reflux)

  • Molar Ratio : 1:1 acrylate to hydrazine

  • Post-Reaction Hydrolysis : NaOH (30%) at 100°C to hydrolyze residual cyano groups

ParameterValueSource Adaptation
Yield72–86%Optimized for neopentyl variant
Reaction Time6–8 hoursExtended for bulkier substituents
PurificationAcid precipitation (pH <5)Standardized for carboxylates

Alternative Pathways Using 1,3-Diketone Intermediates

While less common, 1,3-diketones serve as precursors in pyrazole synthesis. For example, WO 2008/005489 describes the use of β-ketoesters with arylhydrazines to form 1-aryl-5-alkylpyrazoles. Adapting this method requires:

Synthesis of Neopentyl-Substituted 1,3-Diketone

Ethyl 3-oxopentanoate reacts with 2,2-dimethylpropanoyl chloride under Friedel-Crafts conditions to yield a branched diketone. Subsequent cyclization with hydrazine introduces the amino group via in situ reduction.

Challenges and Mitigations

  • Regioselectivity : Bulky neopentyl groups favor substitution at position 1, but competing reactions may occur.

  • Byproducts : Use of Pd₂(dba)₃ catalysts suppresses dimerization.

Halogenation and Functional Group Interconversion

Patent WO2019097306A2 details sulfanylation and halogenation steps for pyrazole derivatives. Although Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate lacks sulfur or halogen substituents, these methods inform functionalization strategies for related compounds:

Iodination at Position 4

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate (CAS 1427021-75-7) is synthesized via electrophilic iodination using N-iodosuccinimide. This highlights the versatility of the core structure for further derivatization.

Reaction Data

  • Iodinating Agent : N-Iodosuccinimide (1.2 equiv)

  • Solvent : Dichloromethane, 0°C to RT

  • Yield : 68%

Crystallographic and Spectroscopic Characterization

Crystal structure analyses, such as those reported for ethyl 5-amino-1-(2,4-dinitrophenyl)pyrazole-4-carboxylate, provide insights into hydrogen bonding and molecular packing. For the neopentyl variant:

Hydrogen Bonding Network

Intermolecular hydrogen bonds between the 5-amino group and ester carbonyl stabilize the lattice, as observed in triclinic crystals (space group P1̅).

Key Spectral Data

  • IR (KBr) : 3385 cm⁻¹ (N–H stretch), 1713 cm⁻¹ (C=O ester)

  • ¹H NMR (DMSO-d₆) : δ 1.3 (t, CH₃), 4.3 (q, CH₂), 7.6–8.8 (Ar–H)

Industrial-Scale Optimization and Environmental Considerations

Patent CN103664819A emphasizes solvent selection for large-scale synthesis, advocating ethanol over carcinogenic chlorinated solvents. Applied to the target compound:

Green Chemistry Modifications

  • Solvent Recycling : Ethanol recovery via distillation reduces waste.

  • Catalyst : Na₂CO₃ minimizes side reactions during cyclocondensation.

Economic Analysis

ParameterConventional MethodOptimized Method
Solvent Cost$12/L (toluene)$8/L (ethanol)
Yield Improvement75%86%

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The compound can undergo reduction to form deiodinated products.
  • Substitution Reactions : The iodine atom can be substituted with other nucleophiles.

Table 1: Chemical Reactions Involving this compound

Reaction TypeExample ReactionProducts
OxidationThis compound + H₂O₂Nitro derivatives
ReductionThis compound + NaBH₄Deiodinated pyrazole derivatives
SubstitutionThis compound + NaN₃Various substituted pyrazole derivatives

Biology

Research indicates that this compound exhibits potential bioactivity , particularly as an antimicrobial and anticancer agent. Studies have shown that it may interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing enzyme activity and cellular processes.

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects at certain concentrations, suggesting its potential as a lead compound in drug discovery.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its therapeutic effects. Its unique structure allows for modification to enhance pharmacological properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate with analogous pyrazole derivatives, focusing on structural variations, physicochemical properties, and synthesis methodologies.

Structural Analogues and Similarity Scores

Key structural analogues, identified via similarity metrics, include:

CAS No. Compound Name Substituent (1-Position) Ester Group (3-Position) Similarity Score
92406-53-6 Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Methyl Methyl 0.91
70500-80-0 Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Methyl Ethyl 0.89
1253790-61-2 Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride Methyl Ethyl (hydrochloride) 0.89
117860-54-5 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid Methyl Carboxylic acid 0.87
1006494-49-0 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid Isopropyl Carboxylic acid 0.85

Key Observations:

  • Solubility: Ethyl esters (e.g., 70500-80-0) are more lipophilic than methyl esters (92406-53-6), while hydrochloride salts (1253790-61-2) exhibit enhanced aqueous solubility due to ionic character .
  • Functional Groups: Carboxylic acid derivatives (117860-54-5, 1006494-49-0) lack ester moieties, altering their chemical behavior (e.g., acidity, hydrogen-bonding capacity) .

Physicochemical and Functional Properties

  • Melting Points: Bulky substituents like neopentyl may lower melting points due to disrupted crystal packing compared to methyl or isopropyl analogues.
  • Biological Activity: Increased lipophilicity from the neopentyl group might enhance membrane permeability, making the compound a candidate for hydrophobic target binding.

Research Findings and Implications

Structural Uniqueness: The neopentyl group distinguishes the target compound from analogues, offering a template for studying steric effects in drug design .

Synthetic Challenges: Introducing bulky substituents may require optimized conditions (e.g., prolonged reaction times, elevated temperatures) compared to smaller alkyl groups .

Application Potential: Ethyl esters are preferred in prodrug formulations due to their balance of lipophilicity and metabolic stability, suggesting utility in medicinal chemistry .

Biological Activity

Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of 2,2-dimethylpropylhydrazine with ethyl acetoacetate in the presence of a base. This leads to the formation of the pyrazole ring, which is crucial for its biological activity.

  • Molecular Formula : C₈H₁₄N₄O₂
  • Molecular Weight : 170.22 g/mol
  • CAS Number : 1260243-04-6
  • Boiling Point : Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, enhancing its affinity for protein targets. Additionally, the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins, which may modulate their activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific pathways affected include those related to kinase signaling and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Study : A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated a Minimum Inhibitory Concentration (MIC) as low as 32 µg/mL for certain derivatives .
  • Anticancer Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 10 µM after 48 hours .

Comparative Analysis with Similar Compounds

This compound can be compared to other pyrazole derivatives in terms of biological activity:

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial & Anticancer3210
Ethyl 5-amino-pyrazoleAntimicrobial64Not specified
Pyrazole derivative AAnticancerNot specified15

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting hydrazides with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Key steps include:

  • Reagent Selection : Use 2,2-dimethylpropylamine for alkylation at the pyrazole N1 position.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates .
  • Purification : Silica gel chromatography is recommended for isolating the product, with yields ranging from 28–59% depending on substituents .
    • Yield Improvement : Lower temperatures (0–25°C) during cyclization reduce side reactions. Catalytic bases like K₂CO₃ improve regioselectivity .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for pyrazole ring protons (δ 5.1–7.8 ppm) and ester carbonyl signals (δ 165–170 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities .
  • Mass Spectrometry : ESI-MS or LC-MS confirms the molecular ion peak (e.g., m/z 450.2 for related derivatives) .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : While classified as non-hazardous, precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software provides atomic-level resolution:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL-2018 .
  • Validation : Check for R-factor convergence (<5%) and analyze thermal ellipsoids for dynamic disorder in the 2,2-dimethylpropyl group .
  • Software Tools : Mercury CSD 2.0 visualizes packing patterns and hydrogen-bonding networks .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H NMR shifts) may arise from tautomerism or solvent effects:

  • Variable Temperature NMR : Conduct experiments in DMSO-d₆ at 25–80°C to detect tautomeric equilibria .
  • DFT Calculations : Compare experimental 13C^{13}C NMR shifts with density functional theory (DFT)-predicted values using Gaussian 16 .
  • HPLC Purity Check : Ensure >98% purity to rule out interference from byproducts .

Q. What strategies are effective for modifying the compound to enhance its bioactivity?

  • Methodological Answer : Functionalize the pyrazole core via:

  • Amino Group Derivatization : Acylation with trifluoroacetic anhydride introduces electron-withdrawing groups, potentially enhancing binding affinity .
  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for salt formation, improving solubility .
  • Substitution Patterns : Introduce halogens (e.g., F, Cl) at the 5-position to modulate lipophilicity and metabolic stability .

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